molecular formula C12H15N3S B1465968 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-40-8

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1465968
CAS No.: 87642-40-8
M. Wt: 233.33 g/mol
InChI Key: VPOAGGTYTZPBSD-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound featuring a pyrazolo[4,3-c]pyridine core with a thiophene ring and an ethyl group. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The thiophene ring is introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Researchers are exploring its use in drug discovery and development.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.

  • Thiophene Derivatives: Compounds containing the thiophene ring are known for their therapeutic properties.

  • Pyrazolo[4,3-c]pyridine Derivatives: Other derivatives of this core structure are used in various chemical and biological applications.

Uniqueness: 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-15-10-5-6-13-8-9(10)12(14-15)11-4-3-7-16-11/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOAGGTYTZPBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720367
Record name 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-40-8
Record name 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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